molecular formula C18H20ClN3O3 B2621232 N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide CAS No. 1251568-46-3

N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide

Cat. No.: B2621232
CAS No.: 1251568-46-3
M. Wt: 361.83
InChI Key: ZOSKKLOZHMKKAD-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide is a synthetic organic compound characterized by a hexahydroquinazolinone core fused with a substituted phenyl group via an acetamide linker. This compound is of interest in medicinal chemistry for its structural hybridity, combining features of quinazoline derivatives (known for kinase inhibition) and acetamide-based pharmacophores .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3/c1-11-20-14-6-4-3-5-13(14)18(24)22(11)10-17(23)21-15-9-12(19)7-8-16(15)25-2/h7-9H,3-6,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSKKLOZHMKKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=O)N1CC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

A key application of this compound is its potential as an anticancer agent . In vitro studies have demonstrated that it exhibits activity against a variety of cancer cell lines. For instance, a study conducted using the National Cancer Institute's 60 cell line screening revealed that this compound showed moderate anticancer effects across several types of cancer, including leukemia and breast cancer. The growth inhibition rates varied significantly among different cell lines, indicating its selective cytotoxicity .

Case Study: In Vitro Evaluation

Cancer Cell LineGrowth Inhibition (%)
Leukemia92.48
Breast104.68
Lung126.61

The above table summarizes the results from the screening assay where the compound was tested at a concentration of 10 µM .

Antimicrobial Properties

Beyond its anticancer potential, this compound has also been investigated for its antimicrobial properties . Preliminary studies suggest that it exhibits activity against certain bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis or function, although specific pathways remain to be elucidated .

Neuroprotective Effects

Recent research indicates that N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide may possess neuroprotective effects . This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Animal model studies have shown that the compound can reduce neuroinflammation and oxidative stress markers .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be optimized for higher yields or specific biological activities. Various derivatives have been synthesized to enhance its pharmacological properties. For example, modifications on the quinazoline moiety have led to compounds with improved potency against specific cancer types .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom on the 5-chloro-2-methoxyphenyl group is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions. For example:

  • Hydroxylation : Reaction with aqueous NaOH at elevated temperatures (80–100°C) replaces chlorine with a hydroxyl group, forming N-(5-hydroxy-2-methoxyphenyl)-2-(2-methyl-4-oxo-hexahydroquinazolin-3-yl)acetamide .

  • Amination : Treatment with ammonia or primary amines in polar aprotic solvents (e.g., DMF) yields substituted aniline derivatives .

Key Data:

Reaction TypeReagents/ConditionsProductYield (%)Reference
HydroxylationNaOH (2M), 80°C, 6hHydroxy derivative72
AminationNH₃/EtOH, 60°C, 12hAniline analog58

Oxidation and Reduction Reactions

The 4-oxo group in the hexahydroquinazolinone core undergoes selective redox transformations:

  • Reduction : Sodium borohydride (NaBH₄) in methanol reduces the ketone to a secondary alcohol, forming 2-(2-methyl-4-hydroxy-hexahydroquinazolin-3-yl)-N-(5-chloro-2-methoxyphenyl)acetamide .

  • Oxidation : Strong oxidizing agents like KMnO₄ convert the ketone to a carboxylic acid under acidic conditions .

Key Data:

Reaction TypeReagents/ConditionsProductYield (%)Reference
ReductionNaBH₄/MeOH, 0°C, 2hAlcohol derivative85
OxidationKMnO₄/H₂SO₄, refluxCarboxylic acid63

Hydrolysis of the Acetamide Linker

The acetamide group is hydrolyzed under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (6M) at reflux cleaves the amide bond, yielding 2-(2-methyl-4-oxo-hexahydroquinazolin-3-yl)acetic acid and 5-chloro-2-methoxyaniline .

  • Basic Hydrolysis : NaOH (2M) produces the corresponding carboxylate salt .

Key Data:

Reaction TypeReagents/ConditionsProductYield (%)Reference
Acidic HydrolysisHCl (6M), reflux, 8hAcetic acid + aniline89
Basic HydrolysisNaOH (2M), 60°C, 4hCarboxylate salt78

Ring-Opening and Rearrangement Reactions

The hexahydroquinazolinone ring participates in ring-opening reactions:

  • Acid-Catalyzed Ring Opening : Treatment with H₂SO₄ opens the ring, forming a linear diamino-ketone intermediate that can re-cyclize under modified conditions .

  • Base-Mediated Rearrangement : In the presence of K₂CO₃, the ring undergoes tautomerization to form iso-quinazolinone derivatives .

Key Data:

Reaction TypeReagents/ConditionsProductYield (%)Reference
Acid-CatalyzedH₂SO₄ (conc.), 25°C, 24hLinear diamino-ketone67
Base-MediatedK₂CO₃/DMF, 100°C, 6hIso-quinazolinone55

Electrophilic Aromatic Substitution (EAS)

The methoxy-substituted phenyl ring directs electrophilic attack to the para position relative to the methoxy group:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position.

  • Sulfonation : Fuming H₂SO₄ adds a sulfonic acid group.

Key Data:

Reaction TypeReagents/ConditionsProductYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°C, 2hNitro derivative74
SulfonationH₂SO₄ (fuming), 50°C, 4hSulfonic acid68

Cross-Coupling Reactions

The chlorine atom enables palladium-catalyzed cross-coupling:

  • Suzuki Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives .

Key Data:

Reaction TypeReagents/ConditionsProductYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMEBiaryl analog82

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Quinazolinone Cores

  • Compound 6a–o (): These derivatives feature a thioxothiazolidinone ring linked to a 3-phenyl-3,4-dihydroquinazolin-4-one via a sulfanyl acetamide bridge. Unlike the target compound’s hexahydroquinazolinone (saturated), these analogues retain aromaticity in the quinazolinone ring, which may enhance π-π stacking but reduce metabolic stability.
  • N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (): These compounds replace the quinazolinone with a coumarin-oxygenated acetamide system. The coumarin moiety offers fluorescence properties and distinct hydrogen-bonding patterns, diverging from the target compound’s focus on quinazoline-related bioactivity .

Acetamide Derivatives with Heterocyclic Modifications

  • N′-(Aryl)-2-oxo-2-(isoxazol-3-yl)acetohydrazonoyl Cyanides (): Compounds 41–45 incorporate isoxazole rings and hydrazonoyl cyanide groups. The isoxazole’s electron-rich nature may enhance dipole interactions but reduce steric bulk compared to the hexahydroquinazolinone .
  • 2-Chloro-N-aryl Acetamide Derivatives (): These compounds, such as 6e (IC₅₀ = 4.6 μM on PANC-1), feature oxadiazole-thiol and pyridinyl groups. The chloroacetamide group in these derivatives may confer electrophilic reactivity absent in the target compound .

Physicochemical and Pharmacokinetic Comparisons

  • Melting Points and Purity: Compounds in exhibit melting points ranging from 185–216°C (e.g., 42: 185–186°C; 44: 215–216°C), suggesting high crystallinity. The target compound’s melting point is unreported, but its hexahydroquinazolinone core may reduce symmetry and lower melting points compared to aromatic analogues .
  • Lipophilicity : The 5-chloro-2-methoxyphenyl group in the target compound likely increases logP compared to Compound 3a–l () , which contains a polar chromen-7-yloxy group. This lipophilicity could enhance blood-brain barrier penetration but risk off-target binding .

Q & A

Q. How to design analogs with enhanced blood-brain barrier (BBB) penetration?

  • Methodology : Calculate physicochemical parameters (e.g., PSA < 90 Ų, logP 2–5) using MarvinSketch. Introduce fluorine or methyl groups to reduce polarity. Validate with PAMPA-BBB assays; compounds with Pe > 4.0×10⁻⁶ cm/s show high BBB permeability .

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